4-(2-chlorobenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Description
4-(2-Chlorobenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazine core with 1,1-dioxide functionalization. The compound features a 2-chlorobenzyl group at position 4 and a 4-fluorophenyl group at position 2. Benzothiadiazine derivatives are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, analgesic, and receptor antagonism properties . The chloro and fluoro substituents on the benzyl and phenyl groups, respectively, likely influence electronic and steric interactions, modulating receptor binding and metabolic stability.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-2-(4-fluorophenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O3S/c21-17-6-2-1-5-14(17)13-23-18-7-3-4-8-19(18)28(26,27)24(20(23)25)16-11-9-15(22)10-12-16/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAPVEMCSGAOOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-chlorobenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazin class, characterized by its unique heterocyclic structure that includes sulfur and nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article aims to detail its biological activity based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of chlorine (Cl), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms. The structural conformation has been studied using X-ray crystallography, revealing an intermediate conformation between twisted boat and chair forms, which facilitates various intermolecular interactions such as hydrogen bonding.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.79 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Research indicates that compounds similar to This compound exhibit significant antitumor activity. A related study on N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide demonstrated potent inhibition of histone deacetylase 3 (HDAC3) with an IC50 value of 95.48 nM and exhibited solid tumor cell inhibitory activities with an IC50 of 1.30 μM against HepG2 cells . These findings suggest that similar structural motifs in the benzothiadiazin class may confer antitumor properties.
The mechanism underlying the biological activity of this compound is believed to involve the inhibition of key enzymatic pathways related to tumor growth and proliferation. The presence of fluorine and chlorine substituents may enhance the compound's interaction with biological targets, potentially increasing its efficacy as an anticancer agent.
Case Studies
- In Vitro Studies : In vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase . These effects are crucial for developing effective cancer therapies.
- In Vivo Studies : Animal model studies have reported tumor growth inhibition when treated with benzothiadiazine derivatives, suggesting promising therapeutic potential for compounds like This compound .
Pharmacological Potential
Given the structural features and preliminary biological activity data, this compound may serve as a lead for further development in cancer treatment. The unique combination of substituents could be optimized to enhance selectivity and potency against specific cancer types.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of the target compound, highlighting substituent variations and their implications:
Key Findings from Structural and Functional Comparisons:
The 4-fluorophenyl group (electron-withdrawing) contrasts with methoxy (electron-donating) substituents in analogs (e.g., ), which may alter π-π stacking interactions or hydrogen-bonding capacity .
1,2-Benzothiazine derivatives (e.g., Meloxicam ) lack the 1,2,4-thiadiazine ring nitrogen, reducing conformational flexibility but retaining anti-inflammatory activity.
Biological Implications :
- Compound 23 () demonstrates that dimethoxy-pyridinyl and difluoro-methoxybenzyl groups enhance orexin receptor binding, suggesting that the target compound’s 4-fluorophenyl and 2-chlorobenzyl groups may favor similar receptor interactions.
- Meloxicam’s thiazolyl-carboxamide moiety () highlights the importance of hydrogen-bonding groups for COX-2 inhibition, a feature absent in the target compound but relevant for anti-inflammatory analog design.
Crystallographic and Conformational Data :
- Benzothiadiazine derivatives often adopt a half-chair conformation in the thiadiazine ring, as seen in structurally related compounds (e.g., ). Substituents like 2-chlorobenzyl may influence ring puckering and intermolecular hydrogen bonding (e.g., N–H⋯O and C–H⋯O interactions ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
